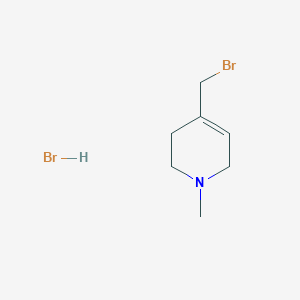
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its bromomethyl group attached to a tetrahydropyridine ring, which is further substituted with a methyl group at the first position. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1,2,3,6-tetrahydropyridine as the core structure.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction parameters and improved efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methylene group.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkanes and alkenes.
Substitution Products: Amides, esters, and ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is currently unknown. This compound is a substituted pyridine , and pyridine derivatives are known to interact with various biological targets.
Mode of Action
The mode of action of this compound is not well-documented. As a bromomethyl pyridine derivative, it may act as an alkylating agent, introducing a bromomethyl group into biological molecules. This could potentially alter the function of these molecules, leading to changes in cellular processes .
Biochemical Pathways
Bromomethyl pyridine derivatives have been used in the synthesis of various organic compounds , suggesting that they may interact with a wide range of biochemical pathways.
Comparación Con Compuestos Similares
4-(Bromomethyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of the tetrahydropyridine ring.
Benzyl Bromide: A simpler compound with a benzene ring attached to a bromomethyl group.
4-(Bromomethyl)benzenethiol: Contains a thiol group instead of the methyl group.
Uniqueness: Unlike these similar compounds, 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has a unique combination of a bromomethyl group and a tetrahydropyridine ring, which imparts distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and production.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBPTAFXICADIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
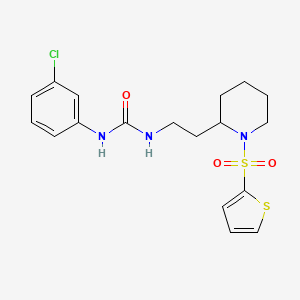
![3-(4-methylphenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
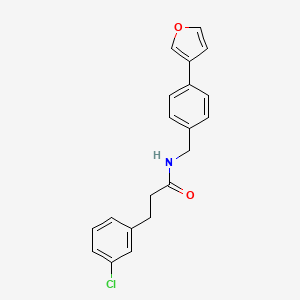
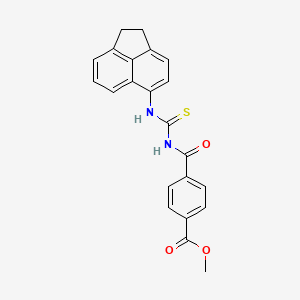
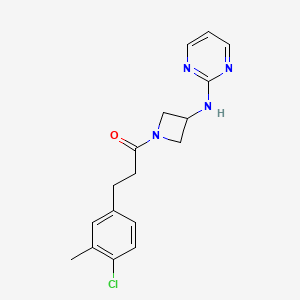
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
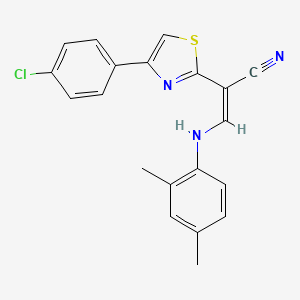
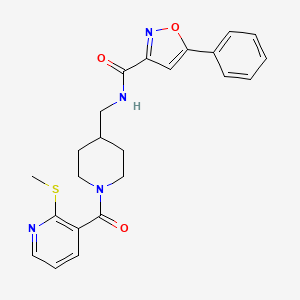
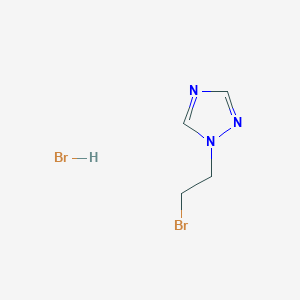
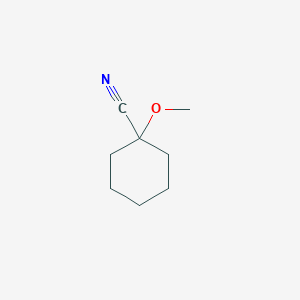

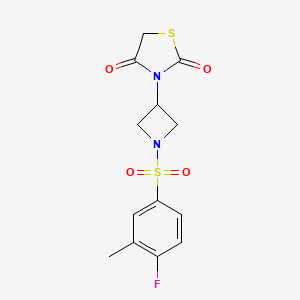
![N-[3-(diethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2843680.png)
